2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H22N6O2S2 and its molecular weight is 478.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibitPDE4B , a cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase, which plays a crucial role in inflammatory responses.
Biochemical Pathways
The compound likely affects the cAMP-PKA signaling pathway . By inhibiting PDE4B, the compound prevents the breakdown of cAMP, leading to an increase in cAMP levels. This increase can activate Protein Kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function.
Pharmacokinetics
One of the similar compounds was tested in a zebrafish experimental autoimmune encephalomyelitis (eae) model of multiple sclerosis when dosed at 3, 10, and 30mg/kg intraperitoneally . This suggests that the compound might have good bioavailability and can cross the blood-brain barrier.
Result of Action
Similar compounds have shown promising effects in reducing inflammation and pannus formation, as well as pro-inflammatory gene expression/mrna levels significantly in arthritic rats .
Action Environment
It’s worth noting that the efficacy of similar compounds was tested in different disease models, suggesting that the disease environment might influence the compound’s action .
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a novel organic molecule that combines various bioactive moieties, particularly an indole and a triazole. This unique structure suggests significant potential for biological activity, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several key structural components:
- Indole Moiety : Known for its role in numerous biological activities, including interactions with serotonin receptors.
- Triazole Ring : Recognized for its ability to inhibit various enzymes, particularly cytochrome P450, which is crucial in drug metabolism.
- Thioether Linkage : Enhances the stability and solubility of the compound.
- Acetamide Group : Contributes to the overall pharmacological profile.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C20H22N4OS |
Molecular Weight | 378.48 g/mol |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results in inhibiting cancer cell proliferation. A study found that related compounds demonstrated high anticancer activity against various cancer cell lines, including colon cancer (HCT116) cells, with IC50 values indicating potent efficacy compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound's biological profile also suggests potential antimicrobial activity. Similar triazole derivatives have been evaluated for their ability to inhibit bacterial growth and have shown effectiveness comparable to established antibiotics . The incorporation of the indole and thiazole moieties may enhance this activity through synergistic effects.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The triazole ring may inhibit key metabolic enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The indole moiety could interact with serotonin receptors or other cellular targets, modulating signaling pathways critical for cell survival and proliferation.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Screening :
Comparative Analysis of Similar Compounds
Compound Name | Biological Activity |
---|---|
This compound | Anticancer and antimicrobial |
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide | Moderate anticancer activity |
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide | High anticancer activity with IC50 = 18.76 μM |
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S2/c1-14-7-8-18-19(11-14)33-22(25-18)26-20(30)13-32-23-28-27-21(29(23)9-10-31-2)16-12-24-17-6-4-3-5-15(16)17/h3-8,11-12,24H,9-10,13H2,1-2H3,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVNFALJDZOSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3CCOC)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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